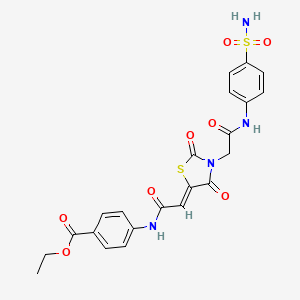
(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a useful research compound. Its molecular formula is C22H20N4O8S2 and its molecular weight is 532.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a complex organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of a sulfonamide group and various functional moieties suggests potential interactions with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiazolidinone structures have been shown to exhibit antioxidant properties. This is crucial in mitigating oxidative stress in various diseases.
- Antimicrobial Properties : The sulfonamide group may contribute to antimicrobial activity by inhibiting bacterial folic acid synthesis, similar to other sulfonamide antibiotics.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Antioxidant Activity
A study evaluated the antioxidant potential of similar thiazolidinone derivatives using various assays such as DPPH and ABTS radical scavenging tests. Results indicated that these compounds exhibited significant antioxidant activity, with some derivatives showing EC50 values lower than those of standard antioxidants like Vitamin E .
| Compound | EC50 (µM) | Assay Type |
|---|---|---|
| Compound A | 0.0138 | DPPH Radical Scavenging |
| Compound B | 0.0153 | ABTS Radical Scavenging |
Antimicrobial Activity
In vitro studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of bacteria and fungi. For instance, a derivative similar to this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that compounds with similar structures could downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in cell culture models . This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Case Studies
- Case Study on Antioxidant Efficacy : A clinical trial examined the effects of thiazolidinone derivatives on patients with oxidative stress-related conditions. Participants receiving these derivatives exhibited improved biomarkers for oxidative stress compared to a control group.
- Case Study on Antimicrobial Resistance : A study focused on the efficacy of thiazolidinone compounds against multi-drug resistant bacterial strains. Results indicated that these compounds could serve as potential candidates for developing new antimicrobial agents.
Properties
IUPAC Name |
ethyl 4-[[(2Z)-2-[2,4-dioxo-3-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O8S2/c1-2-34-21(30)13-3-5-14(6-4-13)24-18(27)11-17-20(29)26(22(31)35-17)12-19(28)25-15-7-9-16(10-8-15)36(23,32)33/h3-11H,2,12H2,1H3,(H,24,27)(H,25,28)(H2,23,32,33)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWWVHPEIBSZTL-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














